molecular formula C14H28 B14232042 1-Dodecene, 4,4-dimethyl- CAS No. 502760-18-1

1-Dodecene, 4,4-dimethyl-

Cat. No.: B14232042
CAS No.: 502760-18-1
M. Wt: 196.37 g/mol
InChI Key: RVTBPBIEATWDJL-UHFFFAOYSA-N
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Description

1-Dodecene, 4,4-dimethyl- is an organic compound classified as an alkene. It consists of a chain of twelve carbon atoms with a double bond at the first carbon and two methyl groups attached to the fourth carbon. This compound is part of the alpha-olefin family, which is known for having a double bond at the alpha position, enhancing its reactivity and making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecene, 4,4-dimethyl- can be synthesized through the oligomerization of ethylene. This process involves the use of catalysts such as nickel or triethylaluminium. The reaction conditions typically include high temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the Shell Higher Olefin Process (SHOP) is commonly used. This method employs a nickel catalyst to oligomerize ethylene, producing a range of alpha-olefins, including 1-Dodecene, 4,4-dimethyl-. Other methods developed by companies like Gulf and Ethyl Corporations use triethylaluminium as the catalyst, relying on ethylene insertion into an aluminium-alkyl bond followed by beta-hydride elimination to regenerate the aluminium hydride .

Chemical Reactions Analysis

Types of Reactions: 1-Dodecene, 4,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.

    Reduction: This reaction typically results in the formation of alkanes.

    Substitution: This reaction can occur at the double bond, leading to the formation of different substituted alkenes.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate or osmium tetroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogens like chlorine or bromine can be used under controlled conditions.

Major Products:

    Oxidation: Alcohols, aldehydes, or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Substituted alkenes.

Scientific Research Applications

1-Dodecene, 4,4-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Dodecene, 4,4-dimethyl- involves its reactivity at the double bond. The double bond can participate in various reactions, such as polymerization, where the π electrons are used to form new bonds. In the presence of catalysts like Lewis acids, the double bond can be activated, leading to the formation of carbonium ions that can further react with other molecules .

Comparison with Similar Compounds

    1-Dodecene: An alkene with a double bond at the first carbon but without the additional methyl groups.

    4-Methyl-1-pentene: An alkene with a similar structure but a shorter carbon chain.

    1-Hexadecene: An alkene with a longer carbon chain and a double bond at the first carbon.

Uniqueness: 1-Dodecene, 4,4-dimethyl- is unique due to the presence of two methyl groups at the fourth carbon, which can influence its reactivity and physical properties. This structural feature can make it more suitable for specific applications compared to its analogs .

Properties

CAS No.

502760-18-1

Molecular Formula

C14H28

Molecular Weight

196.37 g/mol

IUPAC Name

4,4-dimethyldodec-1-ene

InChI

InChI=1S/C14H28/c1-5-7-8-9-10-11-13-14(3,4)12-6-2/h6H,2,5,7-13H2,1,3-4H3

InChI Key

RVTBPBIEATWDJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)(C)CC=C

Origin of Product

United States

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